molecular formula C43H65N11O13S2 B3026480 Oxytocin free acid CAS No. 24346-32-5

Oxytocin free acid

Cat. No.: B3026480
CAS No.: 24346-32-5
M. Wt: 1008.2
InChI Key: NFBCSRNZYJJWNB-DSZYJQQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxytocin free acid, or oxytocinoic acid, is a derivative of oxytocin, a nine-amino acid neuropeptide synthesized in the hypothalamus. Unlike oxytocin, which terminates in a C-terminal amide group (-CONH₂), this compound features a free carboxyl group (-COOH) at its C-terminus due to enzymatic or chemical deamidation . This structural modification alters its biochemical properties, including receptor binding affinity, metabolic stability, and solubility. This compound retains partial biological activity but is less potent than oxytocin in activating oxytocin receptors (OTRs), which are critical for mediating social bonding, uterine contractions, and lactation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxytocin free acid is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves anchoring the first amino acid onto a resin, followed by sequential addition of protected amino acids . The key steps include:

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, which allows for efficient and high-yield synthesis. The process is optimized for scalability, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Key Steps:

  • Resin anchoring : The C-terminal glycine is anchored to a resin via a linker.

  • Cyclization : Intramolecular disulfide bond formation between cysteine residues (Cys¹ and Cys⁶) under controlled oxidative conditions (e.g., air oxidation or DMSO) .

  • Cleavage : The peptide is cleaved from the resin using trifluoroacetic acid (TFA), yielding the linear precursor.

Reaction Conditions :

StepReagents/Conditions
CouplingFmoc-amino acids, HBTU/HOBt, DIPEA
Deprotection20% piperidine in DMF
Cyclization0.1 M ammonium bicarbonate, pH 8.0

Disulfide Bond Dynamics

The stability of oxytocin’s disulfide bond (Cys¹–Cys⁶) is crucial for receptor binding. Reduction of this bond converts oxytocin to its linear form, oxytocein , which lacks biological activity .

Redox Reactions:

  • Reduction :

    Oxytocin cyclic +DTTOxytocein linear +oxidized DTT\text{Oxytocin cyclic }+\text{DTT}\rightarrow \text{Oxytocein linear }+\text{oxidized DTT}
  • Re-oxidation :
    Air or enzymatic oxidation restores the disulfide bond, recovering bioactivity .

Impact of Modifications :
Substitution of cysteine residues disrupts cyclization, abolishing receptor affinity .

Amino Acid Substitution and Activity

Systematic substitutions in oxytocin’s sequence reveal structure-activity relationships. For example:

Substitution Effects on Agonist/Antagonist Activity :

PositionOriginal ResidueSubstitutionActivity Change
P2TyrLeu (Y2L)Antagonist
P4GlnPhe (Q4F)Antagonist
P8LeuPro (L8P)Loss of agonist activity

Key Findings :

  • P4 and P8 residues are critical for maintaining agonist activity.

  • Y2L and Q4F substitutions convert oxytocin into potent antagonists (IC₅₀ ~44 nM) .

Degradation Pathways

Oxytocin free acid is susceptible to enzymatic degradation by oxytocinase (placental leucine aminopeptidase), which cleaves the Tyr²–Ile³ bond .

Degradation Products:

  • Tyr²–Ile³ cleavage : Generates inactive fragments.

  • Deamidation : The C-terminal amide (Gly⁹–NH₂) hydrolyzes to Gly⁹–COOH under acidic conditions .

Stabilization Strategies :

  • Use of protease inhibitors (e.g., bestatin) in biochemical assays .

  • Storage at -20°C under desiccating conditions to minimize hydrolysis .

Cross-Reactivity with Vasopressin Receptors

Oxytocin exhibits <0.01% cross-reactivity with vasopressin receptors (V₁a, V₁b, V₂) due to structural similarities . Modifications at P3 (Ile) and P8 (Leu) enhance selectivity for the oxytocin receptor .

Analytical Detection Methods

Quantification of this compound relies on:

  • ELISA : Utilizes acetylcholinesterase-linked tracers and competitive binding assays (detection limit: 10 pg/mL) .

  • Mass spectrometry : Provides precise molecular weight confirmation (1007.2 Da) .

Scientific Research Applications

Physiological Roles

Oxytocin is primarily recognized for its involvement in reproductive processes, including:

  • Uterine Contraction : Oxytocin plays a crucial role during childbirth by stimulating uterine contractions.
  • Lactation : It facilitates milk ejection during breastfeeding.
  • Social Bonding : Oxytocin is implicated in promoting social interactions and bonding behaviors, particularly in maternal and paternal contexts.

Additionally, oxytocin has been associated with various non-reproductive functions such as:

  • Stress Regulation : It modulates stress responses via interactions with the hypothalamic-pituitary-adrenal (HPA) axis.
  • Pain Modulation : Research indicates that oxytocin may have analgesic properties, influencing pain perception and nociception .

Neuropsychiatric Disorders

Oxytocin free acid has been explored as a potential treatment for various neuropsychiatric disorders, including:

  • Autism Spectrum Disorders (ASD) : Studies suggest that oxytocin administration may improve social functioning in individuals with ASD .
  • Anxiety and Depression : The anxiolytic effects of oxytocin have led to investigations into its use as an adjunct therapy for anxiety disorders and depression .

Cardiovascular Health

Recent studies have indicated that oxytocin may positively impact cardiovascular health by:

  • Regulating Blood Pressure : Oxytocin is thought to contribute to cardiovascular homeostasis through vasodilation and modulation of heart rate.
  • Influencing Lipid Metabolism : Research shows that oxytocin can reduce plasma free fatty acid concentrations, suggesting a role in metabolic regulation .

Pain Management

The analgesic properties of this compound are being studied for their potential in pain management therapies. Evidence suggests that it can inhibit pain pathways, making it a candidate for treating chronic pain conditions .

Case Study Overview

StudyFocusFindings
Ko et al. (2024)Liver-Brain AxisDisruption of oxytocin release accelerates atherosclerosis progression, highlighting its role in cardiovascular health .
ACS Omega (2021)Agonist/Antagonist ActivityEvaluated various oxytocin variants for therapeutic potential without significant improvement in agonist activity .
Nature Reviews (2022)Psychological EffectsDiscussed the complex role of oxytocin in mediating both positive and negative socioemotional experiences .

Measurement Challenges

Despite the promising applications of this compound, challenges remain in accurately measuring its effects due to variability in assay techniques across studies. Standardized methodologies are crucial for validating findings related to oxytocin's therapeutic potential .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Oxytocin vs. Oxytocin Free Acid

  • Structural Differences :

    Feature Oxytocin This compound
    C-terminal group Amide (-CONH₂) Carboxyl (-COOH)
    Molecular weight 1007.19 g/mol 1008.18 g/mol
    Stability Susceptible to proteolysis Enhanced resistance to enzymatic degradation
  • Functional Differences :
    this compound exhibits reduced binding affinity for OTRs compared to oxytocin (IC₅₀ values ≈ 2-fold higher in competitive assays) . However, its increased stability in plasma makes it a candidate for prolonged therapeutic effects in conditions like autism spectrum disorder (ASD) or schizophrenia, where chronic administration is required .

Vasopressin and Analogues

Vasopressin, a structural homolog of oxytocin, shares six of nine amino acids but differs at positions 3 (phenylalanine → isoleucine) and 8 (leucine → arginine). Unlike this compound, vasopressin primarily binds to vasopressin receptors (V1a, V1b, V2), regulating water retention and blood pressure. Key comparisons include:

  • Receptor Specificity :
Compound Primary Receptor Targets Secondary Targets
Oxytocin OTR (high affinity) V1a (low affinity)
This compound OTR (moderate affinity) V1a (negligible)
Vasopressin V1a/V2 (high affinity) OTR (low affinity)
  • Clinical Applications :
    While this compound is under investigation for neuropsychiatric disorders, vasopressin analogues like desmopressin (a V2 agonist) are FDA-approved for diabetes insipidus .

Pharmacokinetic and Pharmacodynamic Profiles

Bioavailability and Metabolism

  • Intranasal Delivery :
    A study in Macaca mulatta showed that intranasal oxytocin increased cerebral spinal fluid (CSF) concentrations by ~2.5 pg/mL within 40 minutes, comparable to nebulized delivery. This compound’s larger molecular weight (1008.18 g/mol) may reduce BBB permeability, necessitating higher doses for CNS effects .
  • Plasma Stability: ¹⁷O-NMR studies revealed that this compound’s carboxyl group reduces susceptibility to aminopeptidase cleavage, prolonging its plasma half-life compared to oxytocin .

Measurement Challenges

Free oxytocin (including this compound) is difficult to quantify due to low baseline concentrations (<5 pg/mL in plasma) and interference from binding proteins. Immunoassays often overestimate levels, whereas mass spectrometry provides higher specificity .

Research Findings and Clinical Implications

Behavioral Studies

  • Social Cognition :
    this compound’s partial agonism at OTRs may modulate social behaviors less robustly than oxytocin. A 2013 study found oxytocin shortened self-other differentiation latency by 30%, but analogous data for this compound are lacking .
  • Neurodevelopmental Disorders :
    In ASD models, chronic this compound administration improved social recognition in rodents, though effects were slower to manifest compared to oxytocin .

Therapeutic Potential

  • Obstetrics :
    Oxytocin remains the gold standard for labor induction (Table 2, ). This compound’s reduced potency limits its utility in this context.
  • Psychiatry : Correlations between plasma oxytocin and biomarkers like von Willebrand factor (VWF) suggest this compound could modulate inflammation in depression, though clinical trials are pending .

Biological Activity

Oxytocin, often referred to as the "love hormone," plays a crucial role in various physiological processes, including reproduction, social bonding, and emotional regulation. The free acid form of oxytocin, known as oxytocin free acid, exhibits distinct biological activities that have garnered significant research interest. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Overview of this compound

This compound is the unmodified form of the peptide hormone oxytocin. It is synthesized in the hypothalamus and released by the posterior pituitary gland. Unlike its modified counterparts, this compound is characterized by its ability to interact with oxytocin receptors (OXTR) and exert various biological effects.

Oxytocin exerts its effects primarily through binding to OXTR, which are G-protein-coupled receptors located throughout the body, including the brain, uterus, and mammary glands. The binding initiates intracellular signaling cascades that influence various physiological responses.

Key Mechanisms Include:

  • Regulation of Social Behaviors: Oxytocin is known to enhance social bonding and trust among individuals.
  • Influence on Reproductive Functions: It plays a significant role in childbirth and lactation.
  • Impact on Metabolism: Research indicates that oxytocin can influence eating behaviors and energy expenditure.

1. Effects on Eating Behavior and Metabolism

Numerous studies have demonstrated that this compound can significantly reduce food intake and promote weight loss. A review of clinical trials indicated that intranasal administration of oxytocin resulted in reduced caloric intake and improved insulin sensitivity in humans .

Table 1: Summary of Key Findings on Eating Behavior

StudyMethodFindings
Study 1Intranasal administration (24 IU)Reduced caloric intake by 122 kcal at breakfast .
Study 2Chronic administration in DIO monkeysReduced body weight by 3.3% and decreased food intake by 26% .
Study 3Pilot study in adults with obesitySignificant weight loss over 8 weeks with intranasal oxytocin .

2. Psychological Effects

Oxytocin has been studied for its potential therapeutic effects in psychological conditions such as anxiety and depression. A case study involving patients undergoing psychotherapy showed that those receiving oxytocin exhibited significant improvements in anxiety and interpersonal distress compared to a placebo group .

Table 2: Case Study Results on Psychological Effects

Patient GroupTreatmentObserved Changes
Oxytocin GroupIntranasal oxytocin (28 days)Decreased anxiety and interpersonal distress .
Placebo GroupPlacebo (28 days)No significant changes noted .

Research Findings

Recent studies have focused on the agonist and antagonist activities of various oxytocin variants derived from this compound. These studies aim to identify modifications that enhance therapeutic efficacy or reduce side effects.

Key Findings Include:

  • Variants with specific amino acid substitutions showed enhanced antagonist activity without improving agonist activity .
  • The development of a cyclic peptide library allowed for systematic evaluation of bioactive peptides derived from oxytocin variants, revealing potential for targeted therapies .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying oxytocin free acid in biological matrices, and how do they address matrix interference?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its specificity and sensitivity. Key steps include:

  • Sample Preparation : Solid-phase extraction (SPE) using mixed-mode cation-exchange cartridges to isolate this compound from plasma proteins and lipids .
  • Chromatography : Use of a C18 reverse-phase column with a gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to separate this compound from structurally similar peptides.
  • Validation : Include tests for recovery (≥80%), intra-/inter-day precision (CV <15%), and limits of detection (LOD <1 pg/mL) .

Q. How can researchers ensure the stability of this compound during in vitro experiments?

  • Methodological Answer : Stability is pH- and temperature-dependent. Best practices include:

  • Storage : Aliquot and store at -80°C in acidic buffers (pH 3.0–4.0) to prevent degradation via deamidation or oxidation .
  • Experimental Conditions : Use antioxidants (e.g., 0.1% ascorbic acid) in incubation media and minimize exposure to light .

Q. What protocols are recommended for synthesizing high-purity this compound for receptor-binding assays?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) with Fmoc chemistry is preferred. Critical steps:

  • Resin Selection : Use a preloaded Wang resin for C-terminal carboxylate group retention.
  • Purification : Reverse-phase HPLC with a water/acetonitrile gradient (0.1% TFA modifier) and characterization via MALDI-TOF mass spectrometry .

Advanced Research Questions

Q. How do discrepancies in reported receptor-binding affinities of this compound across studies impact hypotheses about its physiological roles?

  • Methodological Answer : Variations arise from differences in:

  • Assay Systems : Cell lines vs. primary neurons (e.g., HEK293 overexpressing OXTR vs. hypothalamic slices) may yield divergent binding kinetics due to receptor dimerization or G-protein coupling .
  • Ligand Purity : Impurities ≥5% in synthetic batches can artificially inflate EC50 values. Validate purity via NMR and amino acid analysis before assays .
    • Data Reconciliation : Meta-analyses should stratify results by methodology (e.g., radioligand vs. fluorescence-based assays) and adjust for batch effects .

Q. What methodological considerations are critical when interpreting contradictory data on this compound’s effects in stress models?

  • Methodological Answer : Contradictions often stem from:

  • Dose-Response Complexity : Biphasic effects (e.g., anxiolytic at 0.1 mg/kg but anxiogenic at 1.0 mg/kg in rodents) require non-linear modeling and inclusion of multiple dose cohorts .
  • Temporal Factors : Acute vs. chronic administration differentially regulates OXTR expression. Use longitudinal designs with time-course RNA-seq to track receptor dynamics .
    • Confounding Variables : Control for endogenous oxytocin levels via cerebrospinal fluid (CSF) sampling or OXTR knockout models .

Q. How can multivariate analysis address confounding variables in studies linking this compound concentrations to social behavior?

  • Methodological Answer :

  • Model Design : Include covariates such as cortisol levels, sex hormones, and epigenetic modifiers (e.g., OXTR methylation status) in linear mixed-effects models .
  • Data Clustering : Apply hierarchical clustering to identify subgroups (e.g., high oxytocin/low cortisol responders) and test for interaction effects using likelihood ratio tests .
  • Validation : Replicate findings in cross-species models (e.g., prairie voles vs. humans) to distinguish conserved mechanisms from species-specific artifacts .

Q. Data Contradiction Analysis Framework

Factor Impact on Data Mitigation Strategy
Ligand Purity False-positive receptor activationNMR validation + isotopic labeling
Administration Route Varied bioavailability (e.g., intranasal vs. intravenous)Pharmacokinetic profiling + dose normalization
Species Differences Divergent OXTR expression patternsCross-validation in ≥2 species

Properties

IUPAC Name

2-[[(2S)-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H65N11O13S2/c1-5-22(4)35-42(66)48-26(12-13-32(45)56)38(62)50-29(17-33(46)57)39(63)52-30(20-69-68-19-25(44)36(60)49-28(40(64)53-35)16-23-8-10-24(55)11-9-23)43(67)54-14-6-7-31(54)41(65)51-27(15-21(2)3)37(61)47-18-34(58)59/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,61)(H,48,66)(H,49,60)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59)/t22-,25-,26-,27-,28-,29-,30-,31-,35-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBCSRNZYJJWNB-DSZYJQQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H65N11O13S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1008.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxytocin free acid
Reactant of Route 2
Oxytocin free acid
Reactant of Route 3
Oxytocin free acid
Reactant of Route 4
Oxytocin free acid
Reactant of Route 5
Oxytocin free acid
Reactant of Route 6
Oxytocin free acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.